

Application Note: Comprehensive Analytical Characterization of 2-Chloro-4-iodo-5-methylpyridine

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Compound of Interest

Compound Name: 2-Chloro-4-iodo-5-methylpyridine

Cat. No.: B598715

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Introduction: The Critical Role of a Key Pharmaceutical Intermediate

2-Chloro-4-iodo-5-methylpyridine is a halogenated pyridine derivative with the molecular formula C_6H_5ClIN and a molecular weight of 253.47 g/mol.[1] Its significance in the pharmaceutical industry is primarily as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including potent protein kinase inhibitors like ERK2 inhibitors.[2] The precise arrangement of its chloro, iodo, and methyl substituents on the pyridine ring makes it a valuable building block for creating molecules with specific biological activities.

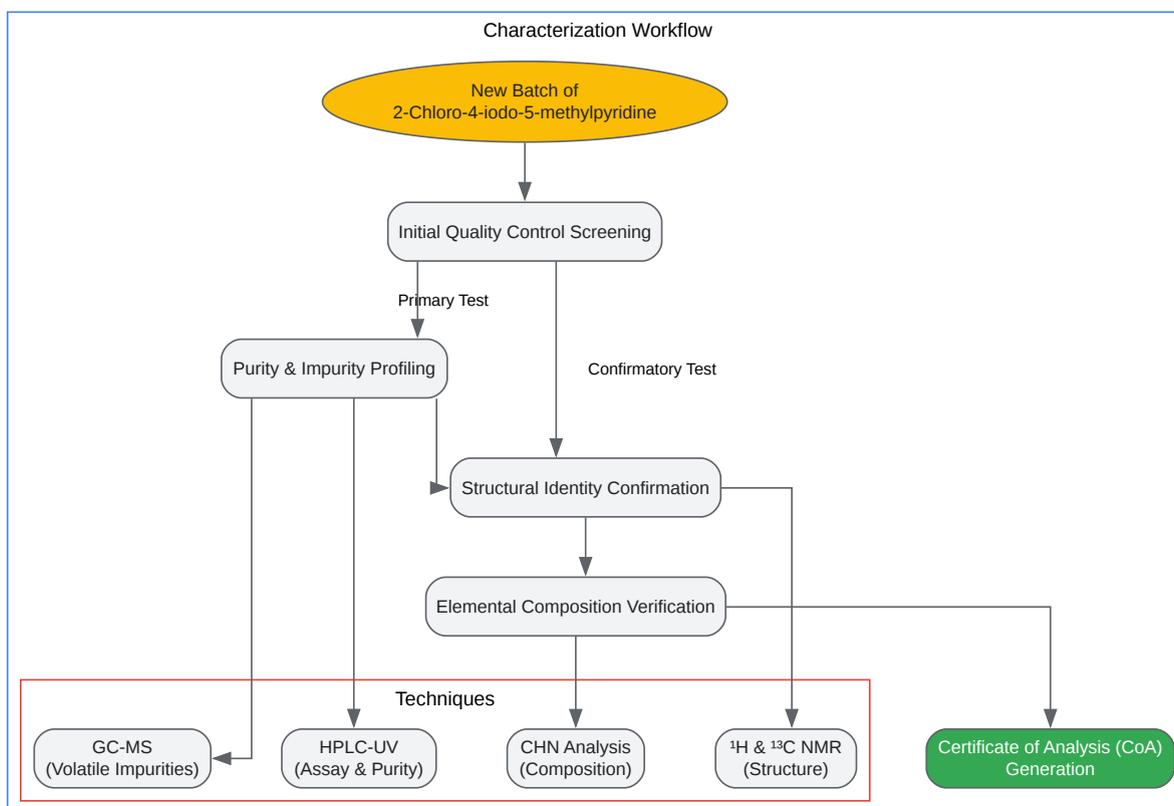
The purity, identity, and quality of this intermediate are paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are essential for its characterization. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the quality control of **2-Chloro-4-iodo-5-methylpyridine**, designed for researchers, scientists, and drug development professionals. The validation of these analytical methods is a critical aspect of Good Manufacturing Practice (GMP) and is required by regulatory agencies to ensure data integrity.[3][4][5]

Integrated Analytical Strategy: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a pharmaceutical intermediate. A comprehensive quality assessment of **2-Chloro-4-iodo-5-methylpyridine** relies on an integrated approach, where different methods provide orthogonal and complementary information.

- Chromatographic techniques (HPLC, GC-MS) are employed to separate the main compound from impurities, providing quantitative data on purity and impurity profiles.
- Spectroscopic techniques (NMR) are used for unambiguous structural elucidation and confirmation of the compound's identity.
- Elemental Analysis provides fundamental confirmation of the elemental composition of the molecule.

The following diagram illustrates the logical workflow for the complete characterization of a new batch of **2-Chloro-4-iodo-5-methylpyridine**.



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Caption: Workflow for the analytical characterization of **2-Chloro-4-iodo-5-methylpyridine**.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Assay

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity and quantifying the assay of **2-Chloro-4-iodo-5-methylpyridine**.^[6] The compound, being moderately polar, can be effectively retained and separated from non-polar and more polar impurities on a C18 stationary phase. An acidic mobile phase is used to ensure the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks. UV detection is ideal due to the chromophoric nature of the pyridine ring.

Protocol: Purity Determination by RP-HPLC

- Instrumentation:
 - HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis detector.
 - Data acquisition and processing software (e.g., Chromeleon™, Empower™).
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 3.5 µm	Provides excellent resolution and efficiency for pyridine derivatives.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	Acid modifier for sharp peak shape; low UV cutoff.
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile	Organic solvent for elution; provides good separation power.
Gradient	30% B to 95% B over 20 min, hold for 5 min	A gradient ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Detection	UV at 254 nm	Wavelength where the pyridine ring exhibits strong absorbance.
Injection Vol.	5 µL	Small volume to prevent peak broadening.

- Sample Preparation:
 - Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of **2-Chloro-4-iodo-5-methylpyridine** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
 - Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
- Analysis Procedure:
 - Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
 - Perform a blank injection (diluent) to ensure a clean baseline.
 - Inject the standard solution five times to establish system suitability. The relative standard deviation (RSD) of the peak area should be $\leq 2.0\%$.
 - Inject the sample solution in duplicate.
 - Calculate the purity using the area percent method. The assay is calculated against the reference standard.

Expected Results: A primary peak corresponding to **2-Chloro-4-iodo-5-methylpyridine** should be observed. Any other peaks are considered impurities. The synthesis of this compound involves intermediates like 2-chloro-5-methyl-4-nitropyridine and 2-chloro-5-methylpyridin-4-amine, which should be monitored as potential process-related impurities.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

Principle & Rationale: GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[7] For **2-Chloro-4-iodo-5-methylpyridine**, GC is particularly useful for detecting volatile starting materials (e.g., 2-chloro-5-methylpyridine) or residual solvents. Coupling GC with a Mass Spectrometry (MS) detector allows for the identification of unknown impurities based on their mass fragmentation patterns.

Protocol: Analysis of Volatile Organics by GC-MS

- Instrumentation:
 - Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) for quantitation or a mass spectrometer (MS) for identification.
 - Capillary column suitable for polar analytes.
- GC-MS Conditions:

Parameter	Recommended Setting	Rationale
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m	A robust, general-purpose column with low bleed.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas, provides good efficiency.
Injector Temp.	250 °C	Ensures complete volatilization of the sample.
Oven Program	80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min	Temperature program designed to separate analytes with a range of boiling points.
MS Source Temp.	230 °C	Standard source temperature.
MS Quad Temp.	150 °C	Standard quadrupole temperature.
Scan Range	40 - 450 amu	Covers the molecular weight of the target compound and expected impurities.

- Sample Preparation:
 - Prepare a solution of the sample at approximately 1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

- Analysis Procedure:
 - Inject 1 μL of the sample solution into the GC.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
 - Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and the known fragmentation pattern of the main compound.

Expected Results: The TIC will show a major peak for the product. The mass spectrum should show a molecular ion peak (M^+) at m/z 253 (for ^{35}Cl) and 255 (for ^{37}Cl) in a ~3:1 ratio, characteristic of a monochlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

Principle & Rationale: NMR spectroscopy is the most powerful tool for determining the molecular structure of an organic compound. ^1H NMR provides information about the number and environment of hydrogen atoms, while ^{13}C NMR provides information about the carbon skeleton. For **2-Chloro-4-iodo-5-methylpyridine**, NMR confirms the substitution pattern on the pyridine ring, which is critical for its function as an intermediate.

Protocol: Structural Confirmation by ^1H and ^{13}C NMR

- Instrumentation:
 - NMR spectrometer with a field strength of 400 MHz or higher.
- Sample Preparation:
 - Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform- d (CDCl_3) or DMSO- d_6 , containing 0.03% Tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

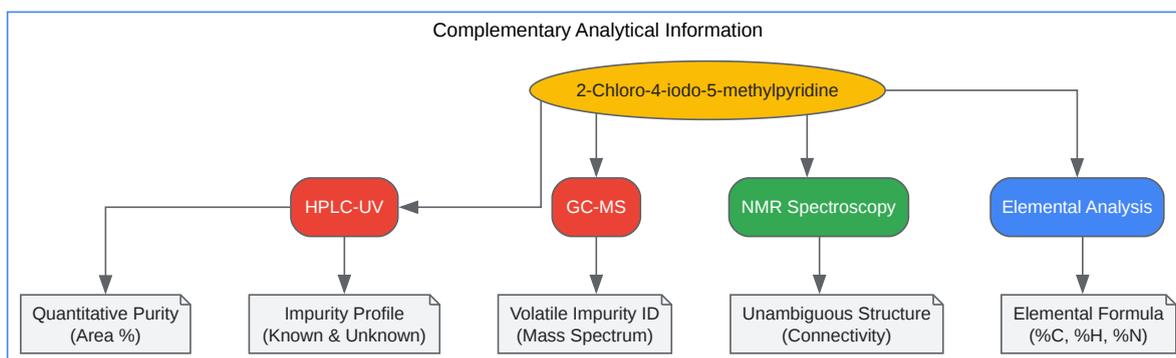
- Acquire a proton-decoupled ^{13}C NMR spectrum (typically requires several hundred to thousands of scans).

Expected Results & Interpretation: The structure of **2-Chloro-4-iodo-5-methylpyridine** has three distinct proton environments and six distinct carbon environments.

^1H NMR (Predicted, in CDCl_3)	^{13}C NMR (Predicted, in CDCl_3)
~8.2 ppm (s, 1H, H-6)	~152 ppm (C-2, attached to Cl)
~7.9 ppm (s, 1H, H-3)	~150 ppm (C-6)
~2.4 ppm (s, 3H, $-\text{CH}_3$)	~140 ppm (C-3)
~135 ppm (C-5, attached to CH_3)	
~95 ppm (C-4, attached to I)	
~18 ppm ($-\text{CH}_3$)	

Note: Actual chemical shifts may vary slightly. The key diagnostic features are two singlets in the aromatic region and one singlet in the aliphatic region for the ^1H spectrum. A patent for a related synthesis provides some ^1H NMR data that aligns with these predicted regions.[2]

The following diagram illustrates the complementary nature of the analytical techniques described.



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Caption: How different analytical techniques provide unique and complementary data.

Method Validation: Ensuring Trustworthy Results

Every analytical method used for quality control in the pharmaceutical industry must be validated to ensure it is suitable for its intended purpose.[3][8] Validation demonstrates that the method is reliable, reproducible, and accurate.[5] Key validation parameters according to ICH Q2(R1) guidelines include:[5]

- Accuracy: Closeness of test results to the true value.
- Precision: Repeatability and intermediate precision of the results.
- Specificity: Ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.
- Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentration levels for which the method has been demonstrated to be precise, accurate, and linear.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

Conclusion

The characterization of **2-Chloro-4-iodo-5-methylpyridine** requires a multi-faceted analytical approach. By combining the quantitative power of chromatography (HPLC, GC-MS) with the definitive structural information from spectroscopy (NMR), scientists can ensure the identity, purity, and overall quality of this critical pharmaceutical intermediate. The protocols and principles outlined in this guide provide a robust framework for researchers and quality control laboratories to implement reliable and scientifically sound characterization methods, ultimately contributing to the development of safe and effective medicines.

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